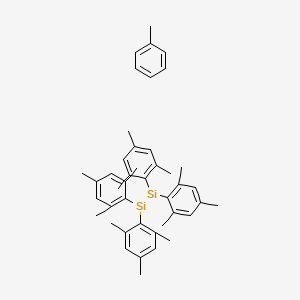
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane;toluene is a complex organosilicon compound It is characterized by the presence of two silylidene groups bonded to 2,4,6-trimethylphenyl groups, with toluene often used as a solvent in its synthesis and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane typically involves the reaction of 2,4,6-trimethylphenylsilane with a silylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents include chlorosilanes and organolithium compounds, which facilitate the formation of the silylidene bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with lower oxidation states.
Substitution: The silylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silylidene groups can interact with various molecular targets, facilitating reactions and forming stable complexes. This makes it a versatile reagent in synthetic chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-trimethylphenyl)diselenide: Similar in structure but contains selenium atoms instead of silicon.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A related compound used in semiconductor applications.
Uniqueness
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane is unique due to its specific silylidene groups and the stability they confer. This makes it particularly useful in applications requiring robust and stable organosilicon compounds.
Eigenschaften
CAS-Nummer |
88707-84-0 |
|---|---|
Molekularformel |
C43H52Si2 |
Molekulargewicht |
625.0 g/mol |
IUPAC-Name |
bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane;toluene |
InChI |
InChI=1S/C36H44Si2.C7H8/c1-21-13-25(5)33(26(6)14-21)37(34-27(7)15-22(2)16-28(34)8)38(35-29(9)17-23(3)18-30(35)10)36-31(11)19-24(4)20-32(36)12;1-7-5-3-2-4-6-7/h13-20H,1-12H3;2-6H,1H3 |
InChI-Schlüssel |
VFLPKNJEKINPFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.CC1=CC(=C(C(=C1)C)[Si](=[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphanium bromide](/img/structure/B14383599.png)

![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
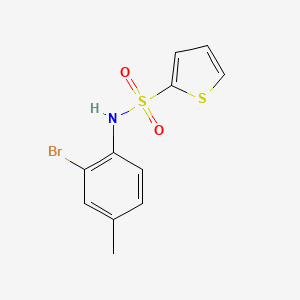
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
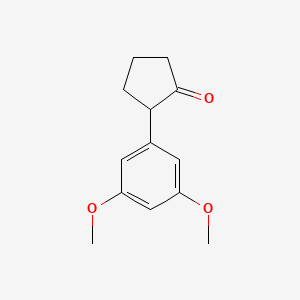
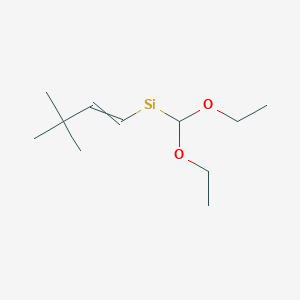
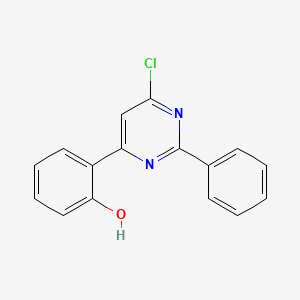
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
